6-(3-Fluorobenzyl)nicotinic acid
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Overview
Description
6-(3-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. The presence of the fluorine atom in the benzyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluorobenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-Fluorobenzyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-(3-Fluorobenzyl)nicotinic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to redox reactions, lipid metabolism, and cellular signaling
Comparison with Similar Compounds
Nicotinic Acid:
Trigonelline: Another nicotinic acid derivative, known for its occurrence in coffee and its potential health benefits.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: A derivative with different substituents, used in various chemical applications.
Uniqueness: 6-(3-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity .
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-5-4-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
SCCCGLFFJPULHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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